![molecular formula C22H21NO4S2 B4615290 5-[4-(allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4615290.png)
5-[4-(allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
Thiazolidinone derivatives are a significant class of heterocyclic compounds, known for their diverse biological activities and potential in medicinal chemistry. They have been explored for their antimicrobial, antitumor, and anti-inflammatory properties, among others.
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the condensation of rhodanine or thiazolidin-2,4-dione with various aldehydes or ketones in the presence of catalysts. For example, Patel et al. (2010) described the preparation of 3-{4-[2-methyl-4-(4-methoxybenzylidene)-5-oxo-imidazol-1-yl]phenyl}-2-(substituted phenyl)-1,3-thiazolidin-4-one through refluxation of intermediary compounds with thioglycolic acid and anhydrous zinc chloride in ethanol (Patel, Shah, Trivedi, & Vyas, 2010).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by X-ray diffraction and spectroscopic methods, revealing non-planar geometries and the presence of hydrogen bonding, which contributes to their stability and reactivity. Yahiaoui et al. (2019) conducted a detailed study on the molecular structure of a 2-thioxo thiazolidin-4-one derivative, complemented by density functional theory (DFT) calculations (Yahiaoui, Moliterni, Corriero, Cuocci, Toubal, Chouaih, Djafri, & Hamzaoui, 2019).
Chemical Reactions and Properties
Thiazolidinone derivatives undergo various chemical reactions, including cycloadditions, nucleophilic attacks, and condensation reactions, leading to a wide array of functionalized compounds. For instance, Omar, Youssef, and Kandeel (2000) explored reactions of 5-substituted-2-thioxo-4-oxo-1,3-thiazolidines with 4-methoxyphenylazide, demonstrating the versatility of thiazolidinones as substrates for synthetic modifications (Omar, Youssef, & Kandeel, 2000).
Scientific Research Applications
Synthesis and Structural Analysis
Compounds within the thiazolidinone category, including derivatives similar to the specified compound, have been synthesized and structurally analyzed to explore their potential applications in scientific research. For instance, studies have reported the synthesis and molecular structure investigation of thiazolidinone derivatives through various methods, including X-ray diffraction and DFT calculations, to determine their crystal structure and optimize their geometrical properties for potential applications (Benhalima, Toubal, Chouaih, Chita, Maggi, Djafri, & Hamzaoui, 2011). These structural analyses provide valuable insights into the compound's conformation, stability, and potential interactions with biological targets.
properties
IUPAC Name |
(5E)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S2/c1-4-12-27-18-11-6-15(13-19(18)26-5-2)14-20-21(24)23(22(28)29-20)16-7-9-17(25-3)10-8-16/h4,6-11,13-14H,1,5,12H2,2-3H3/b20-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZHFLVPEDXEJI-XSFVSMFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)OC)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)OC)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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